1-Benzoylpropyl 4-(acetylamino)benzoate

Description

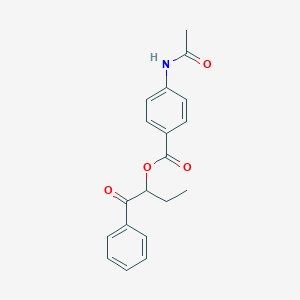

1-Benzoylpropyl 4-(acetylamino)benzoate is an ester derivative combining a benzoylpropyl group with a 4-(acetylamino)benzoate moiety. The 4-(acetylamino) group is a critical feature, as seen in compounds like Inosiplex (a 1:3:3 mixture of inosine, 1-(dimethylamino)-2-propanol, and 4-(acetylamino)benzoate), which is used for immunomodulatory purposes . The benzoylpropyl ester chain may influence lipophilicity and bioavailability, analogous to modifications in MCHR1 antagonists like SNAP-7941 derivatives, where ester groups are tailored for receptor binding .

Properties

Molecular Formula |

C19H19NO4 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

(1-oxo-1-phenylbutan-2-yl) 4-acetamidobenzoate |

InChI |

InChI=1S/C19H19NO4/c1-3-17(18(22)14-7-5-4-6-8-14)24-19(23)15-9-11-16(12-10-15)20-13(2)21/h4-12,17H,3H2,1-2H3,(H,20,21) |

InChI Key |

CEUFMBZHGFSZMX-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)NC(=O)C |

Canonical SMILES |

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 4-(dimethylamino)benzoate vs. 2-(dimethylamino)ethyl methacrylate

- Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates a higher degree of conversion (DC) in resin cements compared to 2-(dimethylamino)ethyl methacrylate, attributed to its superior electron-donating capacity. The dimethylamino group at the para position enhances polymerization efficiency .

- Physical Properties: Resins containing ethyl 4-(dimethylamino)benzoate exhibit better flexural strength and lower water sorption than those with 2-(dimethylamino)ethyl methacrylate. However, the latter shows improved performance when combined with diphenyliodonium hexafluorophosphate (DPI), a photoinitiator .

(S)-Methyl 4-(1-aminoethyl)benzoate

- Its molecular weight (179.22 g/mol) and lipophilicity (logP ~1.5) differ significantly from 1-Benzoylpropyl 4-(acetylamino)benzoate, which likely has higher molecular weight and logP due to the benzoylpropyl group .

Pharmaceutical Formulations: Inosiplex

Inosiplex incorporates 4-(acetylamino)benzoate as a counterion in a 1:3:3 molar ratio with inosine and 1-(dimethylamino)-2-propanol. This formulation highlights the role of 4-(acetylamino)benzoate in stabilizing active ingredients and modulating solubility. In contrast, this compound’s ester linkage may prioritize prodrug characteristics or sustained release .

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility: The acetylamino group in 4-(acetylamino)benzoate derivatives enhances stability and electron distribution, critical for both pharmaceutical and polymer applications. For example, Inosiplex leverages this group for ionic interactions, while ethyl 4-(dimethylamino)benzoate optimizes resin curing .

- Biological Activity: Structural analogs like SNAP-7941 derivatives utilize complex esterifications to fine-tune receptor affinity, suggesting that this compound could be engineered for targeted drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.